An In-Depth Technical Guide to Maleimide-C10-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to Maleimide-C10-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleimide-C10-NHS ester is a versatile heterobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, allows for the sequential and specific covalent linkage of molecules bearing sulfhydryl and primary amine functionalities, respectively. This guide provides a comprehensive technical overview of Maleimide-C10-NHS ester, including its chemical properties, reaction mechanisms, detailed experimental protocols for its use in bioconjugation, and its application in targeted protein degradation.
Introduction
The precise and stable covalent linkage of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, enabling the controlled assembly of complex molecular architectures. Maleimide-C10-NHS ester stands out due to its dual reactivity, which facilitates a two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products.
The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. Concurrently, the NHS ester group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The C10 alkyl chain serves as a flexible spacer, mitigating steric hindrance between the conjugated molecules.
This guide will delve into the technical specifications, reaction kinetics, and practical applications of Maleimide-C10-NHS ester, providing researchers with the necessary information to effectively utilize this powerful crosslinking agent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Maleimide-C10-NHS ester is crucial for its successful application in experimental settings.
| Property | Value |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoate |
| Molecular Formula | C₁₉H₂₆N₂O₆ |
| Molecular Weight | 378.42 g/mol |
| CAS Number | 87981-04-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and DMF.[1] Not readily soluble in aqueous buffers. |
| Spacer Arm Length | The C10 alkyl chain provides a spacer arm of approximately 15.7 Å. |
Storage and Stability:
Maleimide-C10-NHS ester is sensitive to moisture and should be stored at -20°C with a desiccant.[2] For long-term storage as a powder, it is stable for up to 3 years at -20°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare solutions immediately before use to avoid hydrolysis.
Reaction Mechanism and Kinetics
The utility of Maleimide-C10-NHS ester lies in the orthogonal reactivity of its two functional groups, allowing for a controlled, two-step conjugation process.
NHS Ester Reaction with Primary Amines
The NHS ester group reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.
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Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3] A pH of 8.3-8.5 is often considered optimal for labeling biomolecules with NHS esters.[4]
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Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2][3] The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C.[3]
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Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer should be used. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[2][4]
Maleimide Reaction with Sulfhydryls
The maleimide group reacts with sulfhydryl groups through a Michael addition reaction to form a stable thioether bond.
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Optimal pH: This reaction is highly specific and efficient at a pH range of 6.5 to 7.5.[2]
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Specificity: At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5] Above pH 7.5, the maleimide group can start to react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis.[2][5]
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Reducing Agents: For the maleimide reaction to occur, the sulfhydryl groups must be in a reduced state. Disulfide bonds in proteins may need to be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation.
The distinct optimal pH ranges for the two reactions allow for a sequential conjugation strategy, which is detailed in the experimental protocols section.
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation using Maleimide-C10-NHS ester. Optimization may be required for specific applications.
Two-Step Conjugation of an Amine-Containing Molecule (Molecule A) to a Sulfhydryl-Containing Molecule (Molecule B)
This protocol is ideal for creating conjugates such as antibody-drug conjugates or peptide-protein conjugates.
Step 1: Reaction of Maleimide-C10-NHS Ester with Molecule A (Amine-Containing)
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Preparation of Molecule A:
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Dissolve Molecule A (e.g., a protein or antibody) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances.
-
-
Preparation of Maleimide-C10-NHS Ester Solution:
-
Immediately before use, dissolve Maleimide-C10-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-C10-NHS ester to the solution of Molecule A. The optimal molar ratio should be determined empirically.
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Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.
-
-
Purification of Maleimide-Activated Molecule A:
-
Remove the excess, unreacted Maleimide-C10-NHS ester and the NHS by-product using a desalting column (e.g., Sephadex G-25) or through dialysis.
-
The buffer should be exchanged to one suitable for the subsequent maleimide reaction (e.g., PBS at pH 6.5-7.0).
-
Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Sulfhydryl-Containing)
-
Preparation of Molecule B:
-
Dissolve the sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug) in an appropriate buffer (e.g., PBS, pH 6.5-7.0).
-
If Molecule B contains disulfide bonds, they must be reduced prior to this step. This can be achieved by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The reducing agent should then be removed, for example, by using a desalting column.
-
-
Conjugation Reaction:
-
Combine the purified maleimide-activated Molecule A with a 1.5- to 5-fold molar excess of the reduced, sulfhydryl-containing Molecule B.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 1-10 mM.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted Molecule B and other by-products.
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Applications in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Maleimide-C10-NHS ester serves as a valuable linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).[1][6]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Maleimide-C10-NHS ester typically follows the two-step conjugation protocol described above. For instance, a warhead (ligand for the target protein) containing a primary amine can be reacted with the NHS ester end of the linker. Following purification, the maleimide-activated warhead can then be conjugated to an E3 ligase ligand that has been modified to contain a free sulfhydryl group.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like Maleimide-C10-NHS ester to target a hypothetical protein kinase for degradation.
In this pathway, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and the downstream signaling pathways it controls.
Data Presentation
The efficiency and stability of the conjugation reactions are critical for the successful application of Maleimide-C10-NHS ester.
Table 1: Reaction Conditions for Maleimide-C10-NHS Ester
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Molar Excess | Typical Reaction Time (RT) |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | 10- to 20-fold | 30 min - 2 hours |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 1.5- to 5-fold | 2 - 4 hours |
Table 2: Stability of NHS Ester and Maleimide Groups
| Functional Group | Condition | Half-life / Stability |
| NHS Ester | pH 7.0, 0°C | ~ 4-5 hours[3] |
| NHS Ester | pH 8.6, 4°C | ~ 10 minutes[3] |
| Maleimide | pH 7.4, 37°C | Relatively stable, but hydrolysis rate increases with temperature. |
| Maleimide | pH > 7.5 | Increased rate of hydrolysis and potential for reaction with amines.[2] |
Conclusion
Maleimide-C10-NHS ester is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its dual reactivity allows for a controlled, two-step conjugation strategy that is particularly well-suited for the synthesis of complex bioconjugates such as ADCs and PROTACs. By understanding its chemical properties, reaction mechanisms, and optimizing experimental conditions, researchers can effectively leverage Maleimide-C10-NHS ester to advance their studies in drug discovery, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this important chemical tool.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the two-step conjugation of an antibody to a small molecule drug using Maleimide-C10-NHS ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
